5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
Description
5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a fluorinated benzoic acid derivative featuring a sulfonylamino group linked to an (E)-configured ethenyl-4-methylphenyl moiety. The fluorine atom at the 5-position may enhance metabolic stability and binding specificity, while the (E)-ethenyl sulfonamide group could facilitate interactions with biological targets through hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c1-11-2-4-12(5-3-11)8-9-23(21,22)18-15-7-6-13(17)10-14(15)16(19)20/h2-10,18H,1H3,(H,19,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZSICFBJGJZRI-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C15H14FNO3S, with a molecular weight of approximately 319.34 g/mol. The structure includes:
- A fluoro group that may enhance biological activity.
- A sulfonylamino group , which is often associated with various biological functions.
- A benzoic acid framework , contributing to its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating cellular pathways that lead to antimicrobial and anticancer effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could alter the activity of receptors that regulate cell growth and apoptosis.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also shown promise in anticancer research, particularly against certain types of cancer cells. Studies suggest that it may induce apoptosis in cancer cells through various pathways.
Case Study: In Vitro Anticancer Effects
A study conducted on human breast cancer cell lines demonstrated that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent reduction in cell viability, indicating potential as an anticancer agent.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis | |
| HeLa (Cervical Cancer) | 30 | Cell cycle arrest | |
| A549 (Lung Cancer) | 20 | Inhibition of proliferation |
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves several steps, including the introduction of the fluoro and methyl groups, as well as the formation of the sulfonylamino linkage. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.
Synthetic Routes
- Fluorination : Using reagents like Selectfluor.
- Methylation : Employing methyl iodide or dimethyl sulfate.
- Sulfonylation : Utilizing sulfonyl chlorides in basic conditions.
- Coupling Reactions : Implementing Heck or Suzuki-Miyaura coupling for ethenyl linkage formation.
Comparison with Similar Compounds
Structural Analogues with Benzoic Acid Backbones
Compounds sharing the benzoic acid core but differing in substituents (e.g., halogenation, heterocyclic attachments) exhibit distinct physicochemical and pharmacological profiles:
Key Findings :
- The sulfonylamino group enables hydrogen bonding, contrasting with thiazolidinone or hydrazono groups in analogs, which may prioritize metal coordination or π-stacking .
Compounds with Sulfonamide/Ethenyl Motifs
Sulfonamide-containing compounds with ethenyl bridges exhibit varied pharmacokinetic (PK) behaviors depending on core structures:
Key Findings :
- The benzoic acid core in the target compound confers higher acidity (pKa ~2–3) compared to benzenediol analogs (pKa ~10), influencing ionization and absorption in the gastrointestinal tract .
Role of Substituents on Aromatic Rings
Substituents on phenyl rings modulate target affinity and metabolic stability:
Key Findings :
- The 4-methyl group in the target compound balances hydrophobicity and metabolic stability, avoiding excessive polarity (as with methoxy groups) while mitigating rapid oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
